molecular formula C15H12O2 B14706007 2,2-Dimethylphenalene-1,3-dione CAS No. 20494-84-2

2,2-Dimethylphenalene-1,3-dione

Cat. No.: B14706007
CAS No.: 20494-84-2
M. Wt: 224.25 g/mol
InChI Key: AYWMGPVWKRJKOT-UHFFFAOYSA-N
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Description

2,2-Dimethylphenalene-1,3-dione is an organic compound with the molecular formula C15H12O2 It is a derivative of phenalene, characterized by the presence of two methyl groups at the 2-position and a dione functionality at the 1,3-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethylphenalene-1,3-dione can be achieved through several synthetic routes. One common method involves the condensation of 3-hydroxy-1H-phenalen-1-one with methyl iodide in the presence of a base such as potassium carbonate. This reaction typically proceeds under reflux conditions in a suitable solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reagents and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethylphenalene-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the dione functionality to diols.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2,2-Dimethylphenalene-1,3-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethylphenalene-1,3-dione involves its interaction with various molecular targets. The compound can act as an electrophile, participating in reactions with nucleophiles. Its dione functionality allows it to undergo redox reactions, which can modulate biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethylphenalene-1,3-dione is unique due to its specific substitution pattern and the presence of the phenalene core

Properties

CAS No.

20494-84-2

Molecular Formula

C15H12O2

Molecular Weight

224.25 g/mol

IUPAC Name

2,2-dimethylphenalene-1,3-dione

InChI

InChI=1S/C15H12O2/c1-15(2)13(16)10-7-3-5-9-6-4-8-11(12(9)10)14(15)17/h3-8H,1-2H3

InChI Key

AYWMGPVWKRJKOT-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O)C

Origin of Product

United States

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